2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Systematic IUPAC Nomenclature and Structural Formula Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzazepine core and substituent groups. The parent structure, 3-benzazepine , consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. Key modifications include:
- 7,8-Dimethoxy groups : Methoxy (-OCH₃) substituents at positions 7 and 8 on the benzene ring.
- 2-Oxo group : A ketone (=O) at position 2 of the azepine ring.
- Acetamide side chain : A -CH₂CONH- group attached to the azepine’s nitrogen at position 3.
- N-[2-(2-Methoxyphenyl)ethyl] substituent : A phenethyl group with a methoxy group at the ortho position of the phenyl ring.
The systematic IUPAC name reflects these features:
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide .
Structural Formula Breakdown
- Benzazepine Core :
- A fused bicyclic system comprising a benzene ring (positions 1–6) and an azepine ring (positions 1–7).
- The azepine ring is partially unsaturated, with hydrogenation at positions 1 and 2.
- Substituents :
- 7,8-Dimethoxy : Enhances electron density on the benzene ring, influencing binding interactions.
- 2-Oxo : Introduces a polar ketone group, affecting solubility and hydrogen-bonding potential.
- Acetamide Side Chain : Provides a flexible linker for attaching the phenethyl group.
- N-[2-(2-Methoxyphenyl)ethyl] : A hydrophobic aromatic moiety with potential π-π stacking interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.5 g/mol |
CAS Registry Number and Alternative Chemical Designations
The CAS Registry Number for this compound is not explicitly available in the provided sources. However, alternative designations include:
- IUPAC Name : As above.
- Synonyms :
- 2-(7,8-Dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-(2-methoxyphenyl)ethyl)acetamide (simplified variant).
- Experimental identifiers such as VC16335843 (vendor-specific codes).
The absence of a CAS number in accessible literature suggests this compound may be a recent synthetic target or proprietary molecule under investigation.
Relationship to Benzazepine Core Scaffold in Pharmaceutical Chemistry
Benzazepines are a privileged scaffold in drug discovery due to their structural versatility and bioactivity. The core’s fused aromatic-heterocyclic system enables interactions with diverse biological targets, including G protein-coupled receptors (GPCRs) and enzymes.
Key Pharmacological Features of Benzazepines:
- Dopamine Receptor Modulation : Derivatives like fenoldopam (a benzazepine-based antihypertensive) target dopamine D₁ receptors.
- Enzyme Inhibition : Certain benzazepines inhibit proteases or kinases, relevant in oncology and inflammation.
- Structural Tunability : Substituents at positions 3, 7, and 8 modulate selectivity and potency.
Role of Substituents in the Target Compound:
- 7,8-Dimethoxy Groups : May enhance blood-brain barrier penetration or receptor affinity, as seen in neuroactive compounds.
- N-[2-(2-Methoxyphenyl)ethyl]acetamide : Introduces steric bulk and aromaticity, potentially improving target binding through hydrophobic interactions.
Comparative Analysis with Analogues
| Compound | Substituent at Position 3 | Biological Activity |
|---|---|---|
| Target Compound | N-[2-(2-Methoxyphenyl)ethyl] | Under investigation |
| Fenoldopam | Hydroxyphenylethyl | Dopamine D₁ agonist |
| 7,8-Dimethoxy Variant | Fluorophenylethyl | Kinase inhibition (hypothetical) |
This compound’s unique substitution pattern positions it as a candidate for exploring novel GPCR or enzyme targets, though specific pharmacological data remain undisclosed in accessible literature.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-7-5-4-6-16(19)8-10-24-22(26)15-25-11-9-17-12-20(29-2)21(30-3)13-18(17)14-23(25)27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,24,26) |
InChI Key |
UIIJQJPOTSLMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis begins with 3,4-dimethoxy-phenylacetic acid (III) reacting with aminoacetaldehyde dimethyl acetal in a water-immiscible solvent (e.g., toluene or xylene). A boron-based catalyst, such as boric acid, facilitates the amidation reaction. The solvent-to-reactant ratio is critical, with optimal performance at 2.5–15 volumes of toluene per gram of phenylacetic acid . This step yields N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V), an intermediate pivotal for ring closure.
Cyclization to Form the Benzazepine Ring
The intermediate (V) undergoes cyclization in anhydrous methanesulfonic acid at 20–25°C for 3–5 hours . Anhydrous conditions prevent hydrolysis of the acetamide group, minimizing side reactions and maximizing yield. This step produces 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) with 75–85% yield and 99.0–99.5% HPLC purity . Comparatively, earlier methods using acetic acid and hydrochloric acid resulted in lower yields (50–60%) due to hydrolysis.
Table 1: Optimization of Benzazepine Core Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene (2.5:1 v/w) | 75–85 | 99.0–99.5 |
| Catalyst | Boric acid | 80 | 99.2 |
| Temperature | 20–25°C | 82 | 99.3 |
| Acid for Cyclization | Methanesulfonic acid | 85 | 99.5 |
Functionalization of the Benzazepine Core
The benzazepine intermediate (II) undergoes functionalization to introduce the N-[2-(2-methoxyphenyl)ethyl]acetamide side chain. This step involves nucleophilic substitution or coupling reactions.
Acetamide Side Chain Coupling
The benzazepin-2-one (II) reacts with 2-(2-methoxyphenyl)ethylamine in the presence of a coupling agent such as HATU or EDC/HOBt . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed at 0–5°C to mitigate exothermic side reactions. The reaction typically achieves 70–80% yield , with purity dependent on chromatographic purification (e.g., silica gel column chromatography).
Methoxy Group Stability
The 7,8-dimethoxy substituents on the benzazepine core remain stable under acidic and basic conditions during functionalization. However, prolonged exposure to temperatures >50°C may lead to demethylation, necessitating strict temperature control.
Industrial-Scale Process Optimization
Patent data highlights a streamlined industrial process that reduces hazardous waste and improves throughput.
Solvent and Catalyst Recovery
Toluene and methanesulfonic acid are recycled via distillation, reducing material costs by 30% . Boron catalysts are recovered through aqueous extraction, minimizing environmental impact.
Purity Enhancement
Crystallization from ethanol-water mixtures (4:1 v/v) elevates final product purity to >99.5% . Residual solvents are controlled to <50 ppm via vacuum drying at 40°C .
Alternative Synthetic Routes
Multi-Component Reaction (MCR) Approaches
Recent studies explore Ugi four-component reactions (4CR) to assemble benzazepine derivatives. While not directly applied to the target compound, this method could theoretically condense 2-chloro-5-nitrobenzoic acid , propargylamine , benzaldehyde derivatives , and isocyanides to form intermediates amenable to cyclization. However, the nitro group introduction complicates subsequent reduction steps, making this route less efficient for the target molecule.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds with a benzazepine structure exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies have suggested that benzazepines can modulate neurotransmitter systems, potentially offering therapeutic benefits for depression and anxiety disorders.
- Antitumor Activity : Certain derivatives of benzazepines have shown promise in inhibiting tumor growth in preclinical models, indicating potential applications in cancer therapy.
- Antimicrobial Properties : Compounds similar to the one discussed have been evaluated for their antimicrobial effects against various pathogens.
Case Studies
Several studies have explored the pharmacological potential of benzazepine derivatives:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of benzazepine derivatives in rodent models, suggesting their mechanism involves serotonin receptor modulation.
- Antitumor Activity Assessment : Research published in Cancer Letters examined a series of benzazepine compounds for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells.
- Antimicrobial Evaluation : A study reported in Pharmaceutical Biology assessed the antibacterial activity of various benzazepine derivatives, showing effectiveness against resistant strains of bacteria.
Applications
The compound's unique structure suggests several potential applications:
- Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead compound for the development of new antidepressants or anticancer agents.
- Research Tool : It may be utilized in research settings to study the mechanisms of action related to neurotransmitter systems or cancer cell signaling pathways.
- Synthetic Chemistry : The compound can also be a subject for synthetic chemists aiming to explore new methodologies for creating complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Acetamide Side Chain
N-(2-Phenylethyl) Analog
- Compound : 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-phenylethyl)acetamide
- Key Difference : Lacks the 2-methoxy group on the phenyl ring of the phenethyl side chain.
- Molecular Weight : 380.4 g/mol (vs. higher weight for the target compound due to additional methoxy group) .
Benzimidazole-Substituted Analog
- Compound : 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
- Key Difference : The acetamide group is attached to a benzimidazole ring with methyl and isopropyl substituents.
- Molecular Weight : 448.5 g/mol (higher due to benzimidazole) .
3-Chlorophenyl-Substituted Analog
Variations in Core Structure
Benzothiazole Core Analog
Pharmacological Activity of Related Acetamides
- Anti-Cancer Activity :
- Anti-Exudative Activity :
Data Table: Structural and Functional Comparison
Discussion
- Structural Insights :
- Pharmacological Gaps :
- While quinazoline sulfonyl acetamides () and triazole derivatives () show promise, direct data on the target compound’s activity are absent.
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a member of the benzazepine family, which has garnered attention for its potential therapeutic applications due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a benzazepine core with two methoxy groups and an acetamide side chain. Its molecular formula is , and it has a molecular weight of 342.39 g/mol. The presence of the methoxy groups and the keto functionality are significant in determining its biological activity.
Biological Activity Overview
Research indicates that benzazepines exhibit a variety of biological activities, including:
- Anticonvulsant effects : Compounds in this class have been studied for their potential in treating epilepsy.
- Antidepressant properties : The structural characteristics may influence neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- GABAergic Modulation : Similar benzodiazepines enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Dopaminergic Pathways : By interacting with dopamine receptors, the compound may influence mood and behavior.
- Calcium Channel Blockade : Some studies suggest that benzazepines can modulate voltage-gated calcium channels, impacting neuronal excitability.
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of various benzazepine derivatives found that compounds similar to our target compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ) at doses ranging from 30 mg/kg to 100 mg/kg in animal models. The most effective analogs showed a median effective dose (ED50) comparable to established anticonvulsants like phenytoin and carbamazepine .
Antidepressant Effects
In another study focused on the antidepressant potential of benzazepine derivatives, compounds with similar structural motifs demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant-like effects. These findings suggest that modulation of serotonin levels may play a crucial role .
Comparative Analysis
To better understand the biological activity of our compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzodiazepines | Aromatic ring fused with diazepine | Anxiolytic, anticonvulsant |
| Quinazolinones | Contains a quinazoline ring | Anticancer properties |
| Indole Derivatives | Features an indole core | Diverse biological activities |
| Isoquinolines | Similar bicyclic structure | Antitumor effects |
The unique arrangement of functional groups in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide may confer distinct pharmacological properties compared to these related compounds .
Q & A
Q. Table 1: Example Characterization Data for Acetamide Derivatives
| Parameter | Typical Results (IR/NMR) | Source |
|---|---|---|
| C=O Stretching | ~1680–1720 cm⁻¹ (amide carbonyl) | |
| Aromatic Protons | δ 6.8–7.4 ppm (multiplet, methoxy aryl) | |
| Methoxy Groups | δ 3.7–3.9 ppm (singlet) |
Advanced: How can structural ambiguities in the benzazepine-acetamide core be resolved using spectroscopic techniques?
Methodological Answer:
Ambiguities in the dihydro-3H-3-benzazepin-3-yl moiety (e.g., tautomerism or regioisomerism) require 2D-NMR (COSY, HSQC, HMBC) to confirm connectivity. For example:
- HMBC correlations between the amide carbonyl and benzazepine protons validate the 2-oxo-1,2-dihydro configuration .
- NOESY can distinguish between axial/equatorial methoxy groups on the benzazepine ring .
Mass spectrometry (HRMS ) is critical for confirming molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methoxyphenethyl side chain .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Given the compound’s structural similarity to hypoglycemic and neuroactive agents , prioritize:
- Enzyme inhibition assays : Target α-glucosidase or DPP-4 for diabetes-related studies, using p-nitrophenyl-α-D-glucopyranoside as a substrate .
- Cellular uptake studies : Fluorescence tagging (e.g., dansyl chloride) to track permeability across Caco-2 monolayers .
- Dose-response curves : IC₅₀ calculations using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays in relevant cell lines .
Advanced: How can researchers address contradictions in SAR studies between this compound and analogs?
Methodological Answer:
Contradictions in structure-activity relationships (SAR) often arise from subtle stereoelectronic effects. Strategies include:
- Computational modeling : Density Functional Theory (DFT) to compare charge distribution at the acetamide carbonyl and benzazepine oxygen atoms .
- Protease mapping : Use surface plasmon resonance (SPR) to quantify binding affinity variations caused by methoxy positional isomers .
- Meta-analysis : Cross-reference bioactivity data with analogs like N-(2-methoxy-benzyl)-acetamide to identify conserved pharmacophores .
Basic: What are the critical stability considerations for storage and handling?
Methodological Answer:
- Hydrolysis risk : The 2-oxo-1,2-dihydro-3H-benzazepine core is sensitive to moisture. Store under inert gas (argon) at −20°C in amber vials .
- Photodegradation : Methoxy groups increase UV sensitivity. Conduct accelerated stability studies (ICH Q1A guidelines) under 40°C/75% RH for 6 months .
Advanced: How to design in vivo studies to assess neuroprotective potential while minimizing toxicity?
Methodological Answer:
- Dosing regimen : Start with 1–10 mg/kg (oral) in Wistar rats, using pharmacokinetic profiling to adjust for bioavailability .
- Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) weekly. Histopathological analysis post-sacrifice .
- Blood-brain barrier (BBB) penetration : Measure brain-plasma ratio via LC-MS/MS after administering a stable isotope-labeled analog .
Basic: What chromatographic methods are recommended for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase gradients (e.g., acetonitrile/0.1% formic acid) at 1 mL/min. Detect at 254 nm .
- Validation : Follow USP guidelines for linearity (R² > 0.995), LOD/LOQ (<0.1%), and repeatability (%RSD < 2%) .
Advanced: How to resolve synthetic byproducts from the methoxyphenethyl side chain?
Methodological Answer:
Common byproducts (e.g., N-alkylation isomers) are separable via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
